molecular formula C20H17FN2O3S2 B3400301 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide CAS No. 1040658-82-9

1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide

Cat. No. B3400301
CAS RN: 1040658-82-9
M. Wt: 416.5 g/mol
InChI Key: VKYCQYHSZIUUPH-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide, also known as FIIN-3, is a small molecule inhibitor that has shown potential in various scientific research applications.

Mechanism of Action

1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide inhibits the activity of FGFR4 by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which are involved in cell proliferation and survival. The inhibition of FGFR4 activity by 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide has been shown to have a selective inhibitory effect on FGFR4, with minimal effects on other kinases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, without affecting normal cells. 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide is its selectivity for FGFR4, which makes it a promising candidate for cancer treatment. However, one of the limitations of 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research and development of 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide. One possible direction is the optimization of its synthesis method to improve its yield and solubility. Another direction is the evaluation of its efficacy in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, the development of 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide derivatives with improved selectivity and potency could also be explored. Overall, the potential of 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide in cancer treatment makes it a promising candidate for further research and development.

Scientific Research Applications

1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide has shown potential in various scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the activity of the oncogenic kinase, FGFR4, which is overexpressed in various types of cancer. 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

properties

IUPAC Name

1-(2-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c21-17-5-2-1-4-15(17)13-28(25,26)22-16-8-7-14-9-10-23(18(14)12-16)20(24)19-6-3-11-27-19/h1-8,11-12,22H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYCQYHSZIUUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 2
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 4
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 5
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 6
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide

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